Ephedradine A

Description

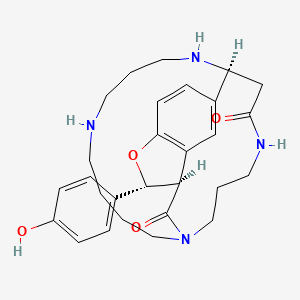

Structure

2D Structure

3D Structure

Properties

CAS No. |

71461-13-7 |

|---|---|

Molecular Formula |

C28H36N4O4 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(11S,17R,18R)-17-(4-hydroxyphenyl)-16-oxa-1,6,10,23-tetrazatetracyclo[9.8.6.212,15.014,18]heptacosa-12,14,26-triene-19,24-dione |

InChI |

InChI=1S/C28H36N4O4/c33-21-8-5-19(6-9-21)27-26-22-17-20(7-10-24(22)36-27)23-18-25(34)31-14-4-16-32(28(26)35)15-2-1-11-29-12-3-13-30-23/h5-10,17,23,26-27,29-30,33H,1-4,11-16,18H2,(H,31,34)/t23-,26+,27-/m0/s1 |

InChI Key |

ASCIWXOCZAWSON-RNJDCESWSA-N |

SMILES |

C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

Isomeric SMILES |

C1CCN2CCCNC(=O)C[C@@H](C3=CC4=C(C=C3)O[C@H]([C@@H]4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

Canonical SMILES |

C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

Synonyms |

11-epi-orantine ephedradine A orantine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within Ephedra Genus

The Ephedra genus (family Ephedraceae) comprises numerous species distributed across arid and semi-arid regions worldwide, including Asia, Europe, North Africa, and the Americas wikipedia.orgbritannica.comnih.govresearchgate.net. These gymnosperm shrubs are evolutionarily distinct and are the sole members of the order Ephedrales wikipedia.orgbritannica.com. While many Ephedra species are known for containing ephedrine-type alkaloids, research has identified Ephedradine A primarily in specific Eurasian species, particularly from their root tissues.

Several Ephedra species have been investigated for their alkaloid content, with this compound being identified in a subset of these. The macrocyclic spermine (B22157) alkaloids, including this compound, have been notably isolated from the roots of Ephedra sinica researchgate.netresearchgate.netscispace.com. Ephedra gerardiana has also been cited as a source from which this compound was differentiated from root extracts researchgate.net. Other studies have indicated the presence of this compound-D in various Eurasian Ephedra species nih.govipicyt.edu.mxresearchgate.net. Ephedra fragilis has also been mentioned in the context of isolating Ephedradines ipicyt.edu.mx. While Ephedra foliata has been reported to contain this compound, the primary focus for macrocyclic spermine alkaloids like this compound has been on the root extracts of species like E. sinica uobaghdad.edu.iq.

Table 1: Ephedra Species Documented as Sources of this compound

| Ephedra Species | Reported Part(s) | Notes | References |

| Ephedra sinica | Roots | Macrocyclic spermine alkaloids, including this compound, isolated from root extracts. | researchgate.netresearchgate.netscispace.com |

| Ephedra gerardiana | Roots | This compound differentiated from root extracts. | researchgate.net |

| Ephedra fragilis | Roots | Mentioned in the context of isolating Ephedradines. | ipicyt.edu.mx |

| Ephedra foliata | Roots | Reported to contain this compound. | uobaghdad.edu.iq |

| Eurasian Ephedra species | Roots | This compound-D have been found in some Eurasian species. | nih.govipicyt.edu.mxresearchgate.net |

The primary source for the isolation of this compound from Ephedra plants has consistently been identified as the roots . Research has specifically reported the isolation of Ephedradines A-D from the "mao-kon" crude drug, which comprises the roots of Ephedra species ipicyt.edu.mx. These macrocyclic spermine alkaloids, including this compound, have been characterized as hypotensive principles derived from Ephedra roots acs.orguni-freiburg.deresearchgate.net. While aerial parts of Ephedra are well-known for ephedrine-type alkaloids, the macrocyclic alkaloids like this compound are predominantly found in the underground tissues researchgate.netdrugs.com.

Advanced Extraction Techniques for this compound from Natural Matrices

The extraction of this compound from Ephedra roots requires efficient methods to liberate these complex alkaloids from the plant matrix. Various solvent-based and modern assisted extraction techniques have been explored.

Traditional solvent extraction methods, often involving alcohols or aqueous-alcoholic mixtures, are foundational for isolating alkaloids from plant materials. For Ephedra species, ethanol (B145695) and methanol, sometimes in combination with water, have been widely used to extract a range of secondary metabolites, including alkaloids uobaghdad.edu.iqmdpi.comscielo.brnih.gov. Optimization studies for similar compounds from Ephedra have explored parameters such as solvent concentration, temperature, and extraction time. For instance, extraction of bioactive compounds from Ephedra fragilis was optimized using 61.93% ethanol at 44.43 °C for 15.84 hours mdpi.com. Another study optimized the extraction of ephedrine (B3423809) and pseudoephedrine from Ephedra intermedia using 70% ethanol, with an extraction time of 4.8 hours and a solvent-to-material ratio of 1:20 koreascience.kr. While direct optimization data specifically for this compound extraction is limited, these studies highlight the general approaches used for alkaloid extraction from Ephedra roots, often involving polar solvents like ethanol.

Advanced extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer advantages in terms of speed, efficiency, and reduced solvent consumption compared to conventional methods anton-paar.comsapub.orgresearchgate.netresearchgate.net. MAE utilizes microwave energy to rapidly heat solvents and samples, accelerating the extraction process anton-paar.comsapub.org. UAE employs ultrasonic waves to create cavitation, which aids in disrupting cell walls and enhancing the release of intracellular components nih.govmdpi.com.

While specific studies detailing the optimization of MAE or UAE specifically for this compound were not extensively found in the reviewed literature, these techniques are widely applied for extracting bioactive compounds from Ephedra species. For example, UAE has been optimized for isoquercetin (B192228) extraction from Ephedra alata, demonstrating the potential of these methods for Ephedra constituents nih.govnih.gov. The principles of MAE and UAE, involving rapid heating, enhanced mass transfer, and cell disruption, are applicable to the extraction of complex alkaloids like this compound from root matrices.

Chromatographic and Separation Strategies for this compound Purification

Following extraction, chromatographic techniques are essential for isolating and purifying this compound from the complex mixture of compounds present in Ephedra root extracts.

Column Chromatography: Classical column chromatography, often using silica (B1680970) gel or other stationary phases with solvent gradients (e.g., hexane/ethyl acetate (B1210297) mixtures), has been a standard method for separating and purifying alkaloids from plant extracts researchgate.netslideshare.net. Researchers have used column chromatography to differentiate and isolate macrocyclic spermine alkaloids, including this compound, from Ephedra root extracts researchgate.netipicyt.edu.mx.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for both analytical quantification and preparative purification of alkaloids. It has been employed to separate ephedrine-type alkaloids and other compounds from Ephedra species koreascience.krnih.govslideshare.netgoogle.com. HPLC coupled with UV detection or Mass Spectrometry (MS) allows for precise separation and identification of complex molecules like this compound uobaghdad.edu.iqnih.govfrontiersin.org.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary method for monitoring the separation process during column chromatography and for initial identification of compounds slideshare.netgoogle.com.

Other Advanced Techniques: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass/Mass Spectroscopy (UPLC-ESI-MS/MS) have been utilized for the identification and characterization of various phytochemicals in Ephedra species, including alkaloids uobaghdad.edu.iqfrontiersin.org. Cation exchange chromatography has also been explored for the purification of ephedrine, demonstrating its utility in separating alkaloids based on their charge properties google.com.

The purification of this compound typically involves a multi-step process, often starting with initial fractionation using column chromatography to remove bulk impurities, followed by high-resolution techniques like preparative HPLC to achieve high purity researchgate.netslideshare.net.

Compound List:

this compound

Ephedrine

Pseudoephedrine

Norephedrine

Norpseudoephedrine

Methylephedrine

Methylpseudoephedrine

Ephedroxane

Ephedradine B

Ephedradine C

Ephedradine D

Feruloylhistamine

Hordenine

Tetramethylpyrazine

Isoquercetin

Chemical Structural Elucidation and Stereochemical Analysis of Ephedradine a

Spectroscopic Techniques in Ephedradine A Structure Determination

The elucidation of the planar structure and connectivity of atoms within the this compound molecule has been heavily reliant on a suite of powerful spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and the electronic environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound. researchgate.netcjnmcpu.comacs.orgresearchgate.netresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in piecing together its complex structure. emerypharma.comresearchgate.netresearchgate.net

1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which gives clues about adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule. mdpi.com

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been indispensable in establishing the connectivity of the molecule. researchgate.netmdpi.com

COSY experiments identify proton-proton couplings, helping to map out spin systems within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

Detailed analysis of these NMR data allowed for the assignment of all proton and carbon signals and confirmed the presence of key structural motifs, including the p-substituted phenol (B47542), the dihydrobenzofuran ring, and the spermine-derived macrocycle. mdpi.comjst.go.jp

Table 1: Representative NMR Data for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-2' | 5.61 (d, J=6.3 Hz) | 90.1 | C-3', C-7', C-8' |

| H-3' | 4.34 (d, J=8 Hz) | 55.2 | C-2', C-4', C-9' |

| Aromatic Protons | 6.8 - 7.2 | 115 - 158 | Varies |

| Spermine (B22157) Protons | 1.2 - 3.4 | 25 - 50 | Varies |

Note: This table presents generalized data for the core structure of ephedradine alkaloids. Specific shifts and correlations can vary based on the specific derivative and experimental conditions. Data compiled from multiple sources. mdpi.compsu.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) have been vital for determining the molecular formula and confirming the mass of this compound. researchgate.netcjnmcpu.comacs.orgresearchgate.netresearchgate.net MS provides a mass-to-charge ratio (m/z) of the molecular ion, giving the molecular weight of the compound. mdpi.commdpi.com

HRMS offers a highly precise mass measurement, often to four or more decimal places, which allows for the unambiguous determination of the elemental composition. scispace.comlibretexts.org This is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. For this compound, HRMS data confirmed the molecular formula as C₂₈H₃₆N₄O₄. jst.go.jpnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information by revealing how the molecule breaks apart, helping to identify its constituent substructures. mdpi.com

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netnih.govyoutube.com In the analysis of this compound, IR spectroscopy would have been used to confirm the presence of key functional groups such as: nih.gov

O-H stretching: Indicative of the hydroxyl group on the phenolic ring.

N-H stretching: Corresponding to the secondary amine groups within the spermine moiety.

C=O stretching: A strong absorption indicating the presence of the lactam (amide) carbonyl group in the macrocycle.

C-O stretching: Associated with the ether linkage in the dihydrobenzofuran ring.

Aromatic C=C stretching: Characteristic of the benzene (B151609) ring.

The specific frequencies of these absorptions provide confirmatory evidence for the structural features deduced from NMR and MS data.

Advanced Computational Chemistry Approaches in Structure Verification

The definitive determination of the complex three-dimensional architecture of natural products like this compound is a significant challenge in organic chemistry. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) provide the foundational data for structural assignment, advanced computational chemistry approaches have become indispensable tools for verifying proposed structures and resolving stereochemical ambiguities. nih.govethernet.edu.et These in silico methods offer a powerful complement to experimental data, providing quantitative and energetic insights into molecular structure. mdpi.com

The verification of the this compound structure, a macrocyclic polyamine alkaloid, benefits significantly from such computational techniques. The process typically involves a synergistic interplay between experimental data and theoretical calculations to build a robust and confident structural model. mdpi.com

Density Functional Theory (DFT) in Structural Optimization and Energy Calculation

A cornerstone of modern computational chemistry, Density Functional Theory (DFT), is widely employed to predict the geometric and electronic properties of molecules with high accuracy. nih.govirjweb.com For a molecule as complex as this compound, with multiple stereocenters and a large macrocyclic ring, numerous potential diastereomers could exist. DFT calculations are crucial for determining the most energetically favorable (i.e., stable) conformation of the proposed structure.

The general workflow involves:

Conformational Search: Initially, a comprehensive search for all possible low-energy conformers of the proposed this compound structure is performed using faster, less computationally expensive methods like molecular mechanics or semi-empirical quantum mechanics (e.g., GFN2-xTB). researchgate.net

Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization at a higher level of theory, typically using DFT with a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d)). nih.govimist.ma This process refines the molecular structure, calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net

Energy Comparison: The relative energies of all optimized conformers are calculated. The conformer with the lowest energy is predicted to be the most stable and, therefore, the most likely to be observed experimentally. For this compound, this allows chemists to confirm that the proposed arrangement of substituents and the folding of the macrocycle are energetically feasible.

Computational NMR Spectroscopy for Stereochemical Assignment

One of the most powerful applications of computational chemistry in structure elucidation is the prediction of NMR chemical shifts. github.io This is particularly vital for confirming the relative and absolute stereochemistry of complex molecules like this compound. The established procedure involves calculating NMR parameters for all plausible stereoisomers and comparing them with the experimental data.

The DP4+ analysis is a well-established statistical method used for this purpose. mdpi.comnih.gov This approach works as follows:

NMR shielding constants are calculated for each possible diastereomer of this compound using DFT methods, often the GIAO (Gauge-Including Atomic Orbital) method. nih.gov

These theoretical shielding constants are then scaled and converted into chemical shifts (¹H and ¹³C).

The calculated chemical shifts for each candidate isomer are compared against the experimentally measured NMR spectrum.

The DP4+ probability is then calculated, providing a quantitative measure of confidence for which of the candidate structures is the correct one. A high DP4+ probability (e.g., >95%) for one specific isomer provides strong evidence for its structural assignment. researchgate.net

This method is invaluable for distinguishing between epimers where subtle differences in stereochemistry can be difficult to resolve solely by traditional 1D and 2D NMR experiments. uantwerpen.be

Chiroptical Methods: ORD, ECD, and VCD Calculations

Optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) are spectroscopic techniques sensitive to the absolute configuration of chiral molecules. Quantum-chemical calculations can simulate these spectra with a high degree of accuracy. uantwerpen.be By comparing the computationally predicted spectrum with the experimental one, the absolute configuration of a molecule like this compound can be confidently assigned. mdpi.com

The process involves calculating the chiroptical properties for a specific enantiomer (e.g., the one proposed from biosynthesis or synthesis) and checking if the calculated spectrum matches the experimental one in sign and shape. This provides a non-ambiguous assignment of the molecule's absolute stereochemistry.

Synthetic Chemistry of Ephedradine a

Total Synthesis Strategies and Methodological Advancements

The total synthesis of Ephedradine A, a macrocyclic spermine (B22157) alkaloid, presents formidable challenges due to its multiple stereocenters, a highly substituted dihydrobenzofuran core, and a large lactam ring. The successful synthesis of this molecule is a testament to the advancements in modern synthetic organic chemistry.

The stereocontrolled total synthesis of (-)-Ephedradine A has been a significant achievement, underscoring the power of asymmetric synthesis. researchgate.netnih.gov A key challenge is the precise installation of the multiple chiral centers within the molecule's framework.

One of the pivotal strategies involves an asymmetric C-H insertion reaction . In the synthesis reported by Fukuyama and colleagues, a rhodium(II) catalyst, specifically Rh₂(S-DOSP)₄, was employed to catalyze an intramolecular C-H insertion of a diazoacetate. researchgate.net This reaction was instrumental in constructing the chiral trans-dihydrobenzofuran core with excellent diastereoselectivity. The use of a chiral auxiliary in conjunction with the chiral catalyst was crucial for achieving the desired stereocontrol. researchgate.net

Another critical stereocontrolled reaction is the Sharpless asymmetric aminohydroxylation . This reaction is utilized to introduce a vicinal amino alcohol moiety, a common feature in many natural products, with high enantioselectivity. researchgate.netnih.gov This method provides a reliable way to install one of the key stereocenters in the precursor to the macrocyclic ring.

The synthesis of the related dihydrobenzofuran segment of Ephedradine C has also been achieved through asymmetric methods, highlighting alternative approaches. These include a chiral oxazolidinone-mediated aldol (B89426) reaction to establish a β-hydroxy ester, followed by cyclization. nih.govresearchgate.net An asymmetric Michael reaction using a homochiral lithium amide was then used to create the third stereocenter. nih.govresearchgate.net These varied approaches demonstrate the versatility of asymmetric synthesis in constructing the complex core of the Ephedradine family of alkaloids.

Constructing the large, 13-membered macrocyclic lactam ring of this compound is a major hurdle in its total synthesis. Several ingenious reactions have been employed to achieve this feat.

Macrocyclization and Scaffold Construction:

| Reaction Type | Reagents/Strategy | Purpose in Synthesis | Reference |

| Intramolecular C-H Insertion | Rh₂(S-DOSP)₄ catalyst, diazoacetate with chiral auxiliary | Enantioselective formation of the trans-dihydrobenzofuran core. | researchgate.net |

| Sharpless Asymmetric Aminohydroxylation | Sharpless AD-mix | Stereocontrolled installation of a vicinal amino alcohol functionality. | researchgate.netnih.gov |

| Intramolecular Ester-Amide Exchange | Not specified | Formation of an amide bond within the macrocyclic precursor. | researchgate.netnih.gov |

| Ns-Strategy | 2-Nitrobenzenesulfonyl (Ns) protecting group | Activation of an amine for cyclization and subsequent facile deprotection. | researchgate.netnih.govdntb.gov.ua |

| Intramolecular Aza-Wittig Reaction | Triphenylphosphine (PPh₃) | Key macrocyclization step to form the 13-membered lactam ring. | researchgate.netnih.govdntb.gov.ua |

The construction of the macrocycle in the Fukuyama synthesis relies on a sophisticated endgame strategy. researchgate.netdntb.gov.ua An intramolecular ester-amide exchange reaction is one of the key steps in building the linear precursor to the macrocycle. researchgate.netnih.gov

For the crucial macrocyclization step, an intramolecular aza-Wittig reaction is employed. researchgate.netdntb.gov.ua This reaction involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide, which then reacts with an ester carbonyl group to form the lactam ring. This method has proven to be highly effective for the formation of large rings.

The success of this macrocyclization is also dependent on the Ns-strategy . researchgate.netnih.gov A 2-nitrobenzenesulfonyl (Ns) group is used to protect one of the secondary amines in the spermine unit. This group serves a dual purpose: it activates the nitrogen for the cyclization reaction and can be readily removed under mild conditions using a thiol, such as thiophenol, without affecting other sensitive functional groups in the molecule. researchgate.netdntb.gov.ua

Semi-Synthesis and Analogue Generation for Research Purposes

While the total synthesis of this compound has been accomplished, research into its semi-synthesis and the generation of analogues is crucial for developing a deeper understanding of its biological activity and for potentially creating new therapeutic agents with improved properties. As of current literature, specific studies on the semi-synthesis and extensive analogue generation of this compound are not widely documented. However, the established total synthesis provides a platform from which such studies can be launched.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. For a complex molecule like this compound, derivatization would likely focus on several key areas to probe the importance of different structural motifs for its biological activity.

Potential derivatization sites on the this compound scaffold include:

The phenolic hydroxyl group: This group could be alkylated, acylated, or converted to other functional groups to investigate the role of hydrogen bonding and electronic properties at this position.

The secondary amines of the spermine unit: These nitrogens could be acylated, alkylated, or incorporated into different heterocyclic systems to explore the impact of charge, basicity, and steric bulk on activity.

The lactam carbonyl: Reduction of the amide or modification of the ring size could provide insights into the conformational requirements for biological activity.

General derivatization methods that could be applied include standard acylation, etherification, and reductive amination reactions on the accessible functional groups of the natural product or its synthetic intermediates.

The design of novel this compound analogues would be guided by SAR data and computational modeling. The goal would be to simplify the structure while retaining or enhancing biological activity, or to modify the structure to improve pharmacokinetic properties.

Strategies for the design and synthesis of novel analogues could include:

Modification of the Macrocycle: The size of the 13-membered lactam ring could be altered to investigate the impact of conformational rigidity on activity. The spermine unit could also be replaced with other polyamines of varying lengths.

Simplification of the Dihydrobenzofuran Core: Analogues with a simplified aromatic or heterocyclic core could be synthesized to determine the minimal structural requirements for activity.

Stereochemical Modifications: The synthesis of diastereomers of this compound would be invaluable in understanding the specific stereochemical requirements for its interaction with biological targets.

The synthetic routes developed for the total synthesis of this compound could be adapted to produce these novel analogues by introducing modified building blocks at various stages of the synthesis.

Biosynthetic Pathways and Enzymology of Ephedradine a

Proposed Biosynthetic Routes to Macrocyclic Spermine (B22157) Alkaloids

Current knowledge suggests that the formation of macrocyclic spermine alkaloids involves several key enzymatic steps, starting from common biological building blocks.

The fundamental building blocks for macrocyclic spermine alkaloids are generally understood to be polyamines such as spermine, spermidine, and putrescine, along with derivatives of cinnamic acid (e.g., hydroxycinnamic acids like p-coumaric acid) semanticscholar.orgumich.educjnmcpu.comresearchgate.net. Preliminary investigations using radiolabeled precursors like putrescine, spermidine, and spermine in Aphelandra plants (which also produce macrocyclic spermine alkaloids) have demonstrated their incorporation into the alkaloid structures umich.eduresearchgate.net. While specific isotopic labeling studies directly on Ephedradine A are not extensively detailed in the available literature, the general pathway for this class of compounds involves the conjugation of these polyamines with cinnamic acid derivatives.

The proposed biosynthetic pathway for macrocyclic spermine alkaloids involves several enzymatic reactions, including acylation, Michael addition, and oxidative cyclization umich.educjnmcpu.comresearchgate.net. A critical step in the biosynthesis of related macrocyclic spermine alkaloids like aphelandrine (B1244564) and orantine (also known as this compound) is an intramolecular cyclization of an intermediate such as (S)-dihydroxyverbacine umich.edunih.govscienceopen.comresearchgate.net. This cyclization is believed to be an oxidative phenol (B47542) coupling reaction, likely catalyzed by a cytochrome P-450 enzyme, which requires NADPH and O2 umich.eduresearchgate.netnih.gov. The precise enzymes responsible for the initial acylation and Michael addition steps in this compound biosynthesis remain to be fully elucidated.

Information regarding the specific genes or gene clusters responsible for this compound biosynthesis is limited. However, research into gene regulation in Ephedra species has indicated the involvement of microRNA-transcription factor (miRNA-TF) gene regulatory networks in alkaloid biosynthesis, with certain genes showing higher expression in roots, where macrocyclic spermine alkaloids are typically found semanticscholar.org. Further investigation is needed to identify and characterize the genes encoding the enzymes involved in each step of the this compound biosynthetic pathway.

Comparative Biosynthesis across Ephedra Species

Macrocyclic spermine alkaloids, including this compound, are characteristically found in the roots of Ephedra species semanticscholar.orgfrontiersin.orgmdpi.comnih.gov. In contrast, the stems of Ephedra primarily accumulate phenylpropanoid alkaloids like ephedrine (B3423809) and pseudoephedrine semanticscholar.orgfrontiersin.orgmdpi.com. Comparative phytochemical analyses of various Ephedra species have revealed significant differences in their chemical compositions, with variations in the types and contents of alkaloids depending on the species, geographical origin, and plant part frontiersin.orgnih.gov. While specific comparative studies focusing on the biosynthesis of this compound across different Ephedra species are not widely published, the presence of these alkaloids in the roots of multiple species suggests a conserved biosynthetic capability within the genus for this class of compounds.

Metabolic Engineering and Biotechnological Production of this compound Precursors

While significant efforts have been made in the metabolic engineering of other plant alkaloids, such as tropane (B1204802) alkaloids and nicotine, specific research focused on the biotechnological production of this compound or its direct precursors is not extensively documented. However, general strategies for enhancing polyamine biosynthesis, such as spermine, in microbial hosts like Saccharomyces cerevisiae are being explored biorxiv.orgnih.gov. These advancements in polyamine production could potentially lay the groundwork for future metabolic engineering approaches aimed at producing precursors for macrocyclic spermine alkaloids. The identification of key enzymes and genes involved in this compound biosynthesis would be a crucial step towards developing such biotechnological production systems.

Compound List:

this compound

Spermine

Spermidine

Putrescine

(S)-dihydroxyverbacine

Aphelandrine

Orantine

P-coumaric acid

Cinnamic acid derivatives

Pharmacological Research and Mechanistic Investigations of Ephedradine a

In Vitro Cellular and Molecular Targets of Ephedradine A

Receptor Binding and Signal Transduction Pathway Modulation

This compound has been investigated for its potential to interact with various cellular receptors and modulate their downstream signaling pathways. Computational predictions suggest that this compound may bind to several hormone receptors. plantaedb.com

Predicted Receptor Binding Profile of this compound

| Receptor | Binding Prediction | Confidence Score |

|---|---|---|

| Estrogen Receptor | + | 0.7185 |

| Androgen Receptor | + | 0.7451 |

| Thyroid Receptor | - | 0.5140 |

| Glucocorticoid Receptor | - | 0.4752 |

| Aromatase | - | 0.5800 |

| PPAR gamma | + | 0.6303 |

Data sourced from computational predictions. plantaedb.com (+) indicates a predicted binding activity, while (-) indicates no predicted binding.

Further research has shown that compounds from Ephedra, including those structurally related to this compound, can influence key signaling pathways involved in inflammation. For instance, ephedrannin A and B, which are also A-type proanthocyanidins, have been found to suppress the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 mitogen-activated protein (MAP) kinase in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net The PI3K/Akt signaling pathway is another critical pathway that has been implicated in the anti-inflammatory effects of extracts containing related compounds. dovepress.com

Enzyme Inhibition and Activation Studies (e.g., kinases, phosphodiesterases)

The enzymatic inhibitory and activation potential of this compound and related compounds has been a focus of research. While direct studies on this compound's effect on specific kinases are limited, the modulation of MAP kinase pathways by related compounds suggests an indirect influence on kinase activity. researchgate.net

Phosphodiesterases (PDEs), enzymes that regulate cyclic nucleotide signaling, are recognized as important drug targets. nih.gov Some natural compounds have shown the ability to inhibit PDE activity. tandfonline.comnih.gov For example, extracts from Ephedra species have been investigated for their effects on enzymes like α-glucosidase, with some fractions showing potent inhibitory activity. herbmedpharmacol.comherbmedpharmacol.com This suggests that compounds within Ephedra, potentially including this compound, could have enzymatic inhibitory roles.

Cellular Assays for Anti-inflammatory Mechanisms

The anti-inflammatory properties of compounds from Ephedra have been demonstrated in various cellular assays. Ephedrannin A and B, which share a similar proanthocyanidin (B93508) structure with this compound, have been shown to effectively suppress the transcription of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 macrophages. researchgate.net This suppression is achieved by inhibiting the translocation of the NF-κB p65 subunit to the nucleus. researchgate.net

Studies on extracts containing these compounds have also shown a dose-dependent reduction in the production of nitric oxide (NO), another key inflammatory mediator, in LPS-stimulated cells. mbl.or.kr The inhibition of these inflammatory markers points to the potential of this compound and related compounds to modulate inflammatory responses at a cellular level. dovepress.comresearchgate.netsemanticscholar.org

Inhibition of Inflammatory Mediators by Ephedra Compounds

| Cell Line | Stimulant | Compound/Extract | Target | Effect |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Ephedrannin A & B | TNF-α, IL-1β transcription | Suppression researchgate.net |

| RAW 264.7 Macrophages | LPS | Ephedrannin A & B | NF-κB translocation | Inhibition researchgate.net |

| RAW 264.7 Macrophages | LPS | Ephedrannin A & B | p38 MAP Kinase phosphorylation | Inhibition researchgate.net |

| MH-S Cells | LPS | Xanthium strumarium Extract | Nitric Oxide (NO) production | Reduction mbl.or.kr |

This table summarizes the observed anti-inflammatory effects of compounds structurally related to this compound and extracts from related plants.

In Vitro Antioxidant Activity Research

Research has consistently shown that various extracts from Ephedra species possess significant in vitro antioxidant activity. biomedpharmajournal.orgnih.gov These properties are often attributed to the presence of phenolic and flavonoid compounds. herbmedpharmacol.comsemanticscholar.orgnih.gov The antioxidant capacity has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. herbmedpharmacol.comherbmedpharmacol.com

Aqueous fractions of Ephedra gerardiana extract, which are rich in phenolic compounds, have demonstrated high antioxidant activity with a low half-maximal inhibitory concentration (IC50) value in DPPH assays. herbmedpharmacol.comherbmedpharmacol.com This suggests a strong capacity to neutralize free radicals, which are implicated in oxidative stress and various disease processes. herbmedpharmacol.com

Antioxidant Activity of Ephedra gerardiana Fractions

| Fraction | Total Phenolic Content (µg GAE/mg) | Total Flavonoid Content (µg QE/mg) | DPPH Scavenging IC50 (µg/mL) |

|---|---|---|---|

| Aqueous | 123.27 | - | 25.04 ± 1.57 herbmedpharmacol.comherbmedpharmacol.com |

| Dichloromethane | - | 35.43 | 86.41 ± 6.21 herbmedpharmacol.com |

Data from a study on Ephedra gerardiana extracts, indicating the potent antioxidant activity of the aqueous fraction. herbmedpharmacol.comherbmedpharmacol.com

In Vitro Anticancer and Antibacterial Mechanism Studies

The potential of compounds from the Ephedra genus in cancer and infectious disease research has been explored. researchgate.net In vitro studies have shown that extracts and isolated compounds from Ephedra species can exhibit cytotoxic activity against various cancer cell lines. nih.gov The proposed mechanisms often involve the induction of apoptosis (programmed cell death). nih.govfrontiersin.org

In terms of antibacterial activity, crude extracts and fractions of Ephedra gerardiana have demonstrated promising effects against a range of bacterial strains. nih.gov However, the activity against fungal strains like Aspergillus niger and Aspergillus flavus was found to be limited in the same study. nih.gov Some synthesized derivatives of related compounds have shown significant inhibitory effects against bacteria, with some being more potent than standard antibiotics like cefotaxime. mdpi.com

In Vitro Hypotensive Activity Mechanisms

This compound is a known hypotensive principle of Ephedra roots. nih.govtandfonline.commdpi.com In vitro studies on related plant extracts have provided insights into the potential mechanisms underlying this effect. For instance, extracts of celery, which also exhibit hypotensive properties, have been shown to induce negative inotropic and chronotropic effects on isolated rat atria, suggesting a direct cardio-inhibitory action. ni.ac.rs The hypotensive effects of these extracts were partially blocked by atropine, indicating the involvement of cholinergic pathways. ni.ac.rs While these studies were not conducted on this compound itself, they provide a plausible framework for its hypotensive action, which may involve direct effects on cardiac muscle contractility and rate, potentially through cholinergic receptor modulation.

In Vivo Animal Model Studies of this compound Activity

In vivo animal models are indispensable for evaluating the physiological effects of natural compounds, offering insights into their potential therapeutic applications. For this compound, a macrocyclic spermine (B22157) alkaloid isolated from the roots of Ephedra species, animal studies have been crucial in confirming its biological activities. nih.gov

The most prominently reported pharmacological effect of this compound is its hypotensive activity, which has been demonstrated in various animal models. nih.gov This effect is particularly noteworthy as it contrasts with the well-known hypertensive properties of ephedrine (B3423809) alkaloids found in the aerial parts of the Ephedra plant. scispace.com The hypotensive action of compounds from the roots aligns with the traditional use of "ma huang gen" (Ephedra root) to produce effects opposite to those of the stems. scispace.com

Research has confirmed that this compound, along with other related spermine alkaloids like ephedradine B, C, and D, contributes to the blood pressure-lowering effects of the plant's roots. nih.govdrugs.com Studies have indicated that these macrocyclic alkaloids can significantly reduce both systolic and diastolic blood pressure. researchgate.net While the precise mechanisms for this compound are still under full investigation, studies on the related compound ephedradine B suggest that its hypotensive effect is exerted primarily through ganglion blockade. researchgate.net

Table 1: Summary of In Vivo Hypotensive Activity of this compound

| Compound | Observed Activity | Animal Model Context | Source Citation |

|---|---|---|---|

| This compound | Hypotensive (blood pressure lowering) | Demonstrated in unspecified animal models. | scispace.com, nih.gov |

| Ephedradine B | Hypotensive (blood pressure lowering) | Mechanism suggested as ganglion block in animal studies. | researchgate.net |

While the Ephedra genus is known to contain compounds with anti-inflammatory properties, specific in vivo animal studies focusing on the anti-inflammatory and immunomodulatory effects of this compound are not extensively detailed in the scientific literature. Research on Ephedra root extracts has identified other constituents, such as ephedrannin A and ephedrannin B, which have demonstrated anti-inflammatory effects by suppressing inflammatory mediators like TNF-α and IL-1β in cellular models. researchgate.net Furthermore, a bio-guided study of Ephedra intermedia identified ephedraloxane as a compound responsible for anti-inflammatory activity. nih.gov

The investigation of phytochemicals as potential modulators of the immune response is an active area of research. turkishimmunology.org Animal models such as carrageenan-induced paw edema, formalin-induced paw edema, and pleurisy models are standardly used to screen for anti-inflammatory effects. mdpi.comnih.gov These models allow for the assessment of a compound's ability to reduce edema, leukocyte migration, and the production of inflammatory cytokines. mdpi.com Although these models are well-established, their specific application to isolate and confirm the anti-inflammatory or immunomodulatory activity of this compound has not been prominently reported.

The potential for natural compounds to exhibit antioxidant and organ-protective effects is a significant area of pharmacological research. Animal models are critical for evaluating such properties, with chemically-induced organ toxicity models, such as carbon tetrachloride (CCl4) or paracetamol-induced hepatotoxicity, being commonly employed. herbmedpharmacol.comresearchgate.netekb.egphcogj.com These models allow researchers to assess a compound's ability to mitigate oxidative stress by measuring markers like malondialdehyde (MDA) and endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). herbmedpharmacol.comekb.eg

While extracts from Ephedra species have been reported to possess antioxidant properties, in vivo studies specifically investigating the antioxidant and organ-protective mechanisms of purified this compound are limited. researchgate.net Research has shown that other compounds found in Ephedra, such as dimeric proanthocyanidins, possess antioxidant activities that were effective in alleviating colitis in animal models. researchgate.net However, direct evidence linking this compound to hepatoprotective or other organ-protective effects in animal models remains an area for future investigation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and Analogues

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery and development. For this compound, such studies are crucial for optimizing its hypotensive properties and exploring other potential therapeutic effects.

The rational design of derivatives involves modifying the chemical structure of a lead compound to improve its potency, selectivity, or pharmacokinetic properties. The successful stereocontrolled total synthesis of (-)-Ephedradine A has been a significant achievement, as it provides the necessary chemical foundation for creating novel analogues. acs.org This synthetic accessibility allows for systematic modifications to the macrocyclic spermine structure.

Potential modifications could include:

Altering the length and composition of the polyamine chain.

Modifying the aromatic rings and their substituents.

Introducing or changing functional groups on the macrocyclic ring.

By synthesizing a library of such derivatives and evaluating their biological activity, researchers can systematically probe the structural requirements for a desired pharmacological effect, such as enhanced hypotensive activity. While the synthesis of this compound has been reported, detailed studies on the rational design and evaluation of its derivatives for enhanced activity are not yet widely published. acs.org

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the interaction between a ligand (like this compound) and its biological target at a molecular level. nih.goviipseries.org These methods are instrumental in elucidating Structure-Activity Relationships (SAR) by providing insights that can guide the rational design of more effective derivatives. mdpi.com

Molecular docking involves placing a model of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. iipseries.org This process can help:

Identify key amino acid residues involved in the binding interaction.

Predict the preferred binding pose of the ligand.

Screen virtual libraries of analogues to prioritize compounds for synthesis and testing. nih.gov

For this compound, identifying its precise molecular target for hypotensive activity is a prerequisite for a targeted molecular docking study. Once a target is known, computational models could be built to understand why this compound is active and how its structure could be modified to improve this activity. mdpi.comresearchgate.net Currently, specific molecular docking studies applied to this compound are not prominently available in the literature.

Analytical Methodologies for Ephedradine a Quantification and Profiling in Research

Quantitative Analytical Techniques for Ephedradine A in Research Samples

Quantitative analysis is essential for determining the concentration of this compound in research samples, which can vary significantly between different species and even different parts of the same plant. High-performance chromatography coupled with advanced detectors is the cornerstone of these quantitative efforts.

High-Performance Liquid Chromatography with Advanced Detection (HPLC-UV, HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of non-volatile compounds like this compound. When paired with Ultraviolet (UV) detection, HPLC-UV can quantify compounds that possess a suitable chromophore. For the broader class of ephedra alkaloids, HPLC-UV methods have been extensively developed. rroij.comnih.gov These methods often require ion-pairing agents in the mobile phase to achieve good peak shape and separation for the basic amine compounds. rroij.com

For greater sensitivity and structural confirmation, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique provides high selectivity by monitoring specific precursor-to-product ion transitions, making it ideal for quantifying target analytes in complex mixtures. e-nps.or.krnih.gov LC-MS/MS analysis has been successfully used to confirm the presence of this compound in plant extracts. glycoscience.ru The fragmentation patterns observed in MS/MS spectra are crucial for the unambiguous identification of macrocyclic alkaloids. kisti.re.kr

Table 1: HPLC-Based Methodologies for Alkaloid Analysis in Ephedra

| Technique | Application Summary | Key Findings & Parameters |

|---|---|---|

| HPLC-UV | Quantification of major ephedrine-type alkaloids in Ephedra species and related products. rroij.comnih.gov | A method using a C18 column and a mobile phase of acetonitrile, water, o-phosphoric acid, and sodium lauryl sulfate (B86663) with UV detection at 208 nm was shown to be selective and sensitive for quantifying ephedrine (B3423809) alkaloids. rroij.com |

| HPLC-MS/MS | Sensitive quantification and identification of ephedra alkaloids, including confirmation of this compound. e-nps.or.krnih.govglycoscience.ru | Confirmed the presence of this compound alongside other metabolites in Ephedra extracts. glycoscience.ru Provides high selectivity and is suitable for complex matrices like dietary supplements. e-nps.or.krnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) with Various Detectors (e.g., UPLC-UV, UPLC-Q-TOF-MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to provide faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC. UPLC systems are frequently paired with UV detectors or high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF-MS).

UPLC-UV methods have been established for the rapid determination of major ephedrine alkaloids. semanticscholar.orgnih.govmdpi.com While these methods are highly efficient for quantifying compounds like ephedrine and pseudoephedrine, the identification of larger, more complex alkaloids like this compound typically requires mass spectrometry. semanticscholar.orgnih.gov

UPLC-Q-TOF-MS is a powerful tool for both the identification and relative quantification of a wide range of metabolites in a single analysis. In recent studies of Ephedra species, UPLC-Q-TOF-MS was instrumental in identifying non-volatile components. frontiersin.orgresearchgate.netnih.gov Specifically, this compound was identified by its accurate mass-to-charge ratio (m/z 493.2809 in positive ion mode, [M+H]+). frontiersin.org This technique is central to metabolomics studies that aim to differentiate various Ephedra species based on their chemical profiles, including the presence of macrocyclic alkaloids found predominantly in the roots. frontiersin.orgresearchgate.net

Table 2: UPLC-Based Analysis of this compound and Related Compounds

| Technique | Application Summary | Key Parameters & Findings |

|---|---|---|

| UPLC-UV | Rapid quantification of major ephedrine-type alkaloids. semanticscholar.orgnih.gov | Utilized a C8 column with an acetonitrile, tetrahydrofuran, and water mobile phase; detection at 208 nm. semanticscholar.orgnih.gov Proved sensitive and selective for ephedrine-type alkaloids but not the primary tool for this compound. nih.gov |

| UPLC-Q-TOF-MS | Identification and chemical profiling of non-volatile compounds, including this compound. frontiersin.orgresearchgate.netipicyt.edu.mx | Employed a C18 column with a gradient elution of water (with formic acid) and acetonitrile. frontiersin.org Successfully identified this compound (m/z 493.2809) and differentiated chemical profiles between various Ephedra species and plant parts. frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of Ephedra research, GC-MS is not used for the direct quantification of large, non-volatile alkaloids like this compound. Instead, it is employed for the comprehensive profiling of the plant's volatile metabolites, such as terpenoids, alcohols, and esters. frontiersin.orgnih.gov

Headspace GC-MS (HS-GC-MS) analysis has been used to identify dozens of volatile compounds from different Ephedra species. frontiersin.orgnih.gov This information is valuable for chemotaxonomy and for understanding the complete metabolic constitution of the plant. While GC-MS provides critical data on one class of compounds, it must be used in conjunction with LC-MS-based methods to achieve a full metabolic profile that includes non-volatile compounds like this compound. frontiersin.orgresearchgate.net

Qualitative and Fingerprinting Techniques for this compound-Containing Extracts

Fingerprinting techniques create a characteristic chemical profile of a plant extract. These profiles, when combined with statistical analysis, are powerful tools for species authentication, quality control, and chemotaxonomic classification.

Chromatographic Fingerprinting for Species Differentiation

Chromatographic fingerprinting uses the complete chromatogram as a signature of the sample's composition. Complex datasets generated by techniques like UPLC-Q-TOF-MS and GC-MS can be used to create detailed chemical fingerprints. frontiersin.orgspectralworks.com

In studies of Ephedra, researchers have used a combination of HS-GC-MS and UPLC-Q-TOF-MS to generate comprehensive fingerprints for multiple species. frontiersin.orgnih.govfrontiersin.org By applying chemometric analysis (multivariate statistical methods) to these complex datasets, it is possible to identify the chemical markers that differentiate one species from another. frontiersin.org For instance, such analyses have revealed that while ephedrine-type alkaloids are characteristic of the stems, macrocyclic spermine (B22157) alkaloids, including this compound, are distinguishing markers for the roots of certain Ephedra species. frontiersin.orgresearchgate.net This approach is fundamental for authenticating raw plant material and ensuring that the correct species and plant part are used.

Spectroscopic Fingerprinting for Metabolite Profiling

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can also be used to generate chemical fingerprints for metabolite profiling. nih.govfrontiersin.org ¹H-NMR spectroscopy can detect a broad range of metabolites in an extract simultaneously without the need for chromatographic separation. nih.gov

An ¹H-NMR-based metabolomic analysis of different Ephedra species demonstrated its utility in discriminating between Ephedra sinica, Ephedra intermedia, and Ephedra distachya. nih.gov By applying Principal Component Analysis (PCA) to the NMR spectra, researchers could clearly separate the species based on their distinct metabolic fingerprints. The study identified that differences in ephedrine-type alkaloids and benzoic acid analogues were key discriminating factors. nih.gov This type of spectroscopic fingerprinting serves as a rapid and effective tool for the chemotaxonomic analysis and authentication of Ephedra plant materials. nih.gov

Future Perspectives and Research Challenges in Ephedradine a Studies

Advancements in Synthetic Methodologies and Scalable Production

The total synthesis of Ephedradine A, particularly its enantiomerically pure form, represents a notable achievement in organic chemistry. Sophisticated methodologies, including Rh-catalyzed C-H insertion reactions and Sharpless asymmetric aminohydroxylation, have been successfully employed to construct its intricate macrocyclic structure uni-freiburg.deresearchgate.netcjnmcpu.comsnnu.edu.cndiva-portal.orgresearcher.lifescispace.com. These synthetic triumphs demonstrate the feasibility of laboratory-scale production and provide valuable insights into complex molecule assembly.

However, the transition from laboratory synthesis to scalable, industrially viable production poses significant challenges. The multi-step nature of current synthetic routes, often requiring specialized chiral catalysts, reagents, and rigorous purification techniques, inherently limits their economic feasibility for large-scale manufacturing snnu.edu.cnscispace.comgriffith.edu.auscispace.comazpdf.tips. Future research efforts are therefore directed towards developing more efficient, atom-economical, and environmentally benign synthetic strategies. This includes exploring greener chemistry principles, such as reducing reaction steps, minimizing waste, and utilizing more sustainable solvents and catalysts. Furthermore, investigating alternative production methods, such as semi-synthesis from more abundant natural precursors or the development of chemo-enzymatic approaches, could offer pathways to overcome the limitations of purely synthetic routes for scalable production.

Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering Opportunities

Understanding the natural biosynthesis of this compound is crucial for unlocking its sustainable production and for gaining insights into plant metabolism. While pathways for simpler ephedrine (B3423809) alkaloids, originating from L-phenylalanine and involving enzymes like phenylalanine ammonia (B1221849) lyase (PAL), α-oxoamine synthases (OAS), and N-methyltransferases (NMTs), are becoming clearer uni-freiburg.deresearchgate.netresearcher.lifevulcanchem.comnih.govnih.gov, the specific enzymatic cascade leading to the formation of this compound's macrocyclic spermine (B22157) alkaloid structure remains less defined researchgate.netvulcanchem.comnih.govmdpi.commdpi.com.

Future research must focus on comprehensively identifying the genes and enzymes responsible for each step in the this compound biosynthetic pathway. This includes pinpointing the enzymes involved in macrocyclization and the specific modifications that yield the final complex structure. Once these pathways are fully elucidated, they can serve as blueprints for metabolic engineering. By introducing these identified genes into heterologous host organisms, such as bacteria or yeast, it may become possible to engineer microbial cell factories for the efficient and sustainable production of this compound, thereby reducing reliance on plant extraction or complex chemical synthesis uni-freiburg.deresearcher.life.

Discovery of Novel Biological Activities and Targets through Mechanistic Research

Compared to its simpler ephedrine counterparts, the pharmacological profile of this compound is significantly underexplored vulcanchem.com. While preliminary studies suggest potential antihypertensive effects mdpi.commdpi.comgsconlinepress.comnih.gov and emerging research indicates possible roles in anticancer activities diva-portal.org, its precise molecular targets and mechanisms of action remain largely unknown vulcanchem.commdpi.commdpi.comresearchgate.netresearchgate.net. The complex, macrocyclic structure of this compound hints at the possibility of unique biological interactions distinct from those of conventional ephedrine alkaloids vulcanchem.com.

Future research should prioritize systematic screening of this compound against a broad spectrum of biological targets and disease models to uncover novel activities. Mechanistic studies are paramount to identify the specific cellular targets and signaling pathways involved in its observed or potential effects. This will likely involve detailed biochemical assays, cellular studies, and potentially structural biology techniques, such as X-ray crystallography, to visualize this compound bound to its molecular targets. Furthermore, establishing structure-activity relationships (SAR) for this compound will be essential for guiding the design of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

Integration of Omics Technologies in this compound Research

The application of omics technologies, including metabolomics, transcriptomics, and proteomics, is increasingly vital for a comprehensive understanding of plant natural product biosynthesis. Metabolomic studies have already provided valuable insights, successfully differentiating the chemical profiles of various Ephedra species and plant parts. These studies have confirmed the presence of this compound primarily in the roots, distinguishing it from the ephedrine-type alkaloids found in stems vulcanchem.comnih.govmdpi.commdpi.com. Transcriptomic analyses are also beginning to identify gene candidates potentially involved in alkaloid biosynthesis within Ephedra species griffith.edu.au.

The future of this compound research lies in the integrated application of these technologies. Combining metabolomics with transcriptomics and proteomics can offer a holistic view of the regulatory networks governing this compound biosynthesis, identifying key enzymes, regulatory genes, and transcription factors. A systems biology approach, analyzing these multi-omics datasets, can reveal complex interactions and dependencies, thereby guiding metabolic engineering strategies and potentially uncovering novel targets or pathways. The development of robust bioinformatics tools and databases will be critical for integrating and interpreting the vast amounts of data generated by these advanced techniques.

Sustainable Sourcing and Cultivation Strategies for Research Consistency

Ensuring a consistent and sustainable supply of this compound for research purposes presents a significant challenge. Ephedra species are widely distributed, but variations in their genetic makeup, geographical origin, environmental conditions (climate, soil, altitude), and cultivation practices can lead to substantial differences in alkaloid content and profiles scispace.comvulcanchem.commdpi.comjst.go.jpjst.go.jp. For instance, alkaloid content can vary with altitude and soil nutrition jst.go.jpipicyt.edu.mx.

Future research should focus on developing optimized cultivation strategies to ensure consistent alkaloid production. This includes identifying and selectively breeding Ephedra cultivars that exhibit high and stable levels of this compound, which requires a deeper understanding of the genetic basis of alkaloid accumulation jst.go.jpjst.go.jp. Establishing standardized cultivation protocols that control environmental factors such as soil composition, light exposure, and fertilization can also improve yield and consistency scispace.comjst.go.jp. Furthermore, research into stress priming techniques, which involve controlled exposure to abiotic or biotic stressors, has shown promise in enhancing secondary metabolite production in medicinal plants, including alkaloids researcher.life. Balancing these cultivation efforts with conservation strategies for wild Ephedra populations is also crucial for responsible sourcing.

Compound List:

this compound

Ephedrine

Pseudoephedrine

Norephedrine

Norpseudoephedrine

Methylephedrine

Methylpseudoephedrine

Feruloylhistamine

Cathinone

Cathine

Mangiferic acid derivatives

Cyanidin-3-O-galactoside

(+)-Catechin

Phloretin

Mahuannin F

Ephedroxane

Hordenine

N-methylbenzylamine

Tetramethylpyrazine

(S)-N-methylcathinone

Q & A

Q. Q1: What are the primary methodologies for isolating and characterizing Ephedradine A from natural sources?

Methodological Answer: this compound is typically isolated from Ephedra roots using solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and preparative HPLC. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry (HRMS). Key studies by Tamada et al. (1979) identified its macrocyclic spermine alkaloid structure through X-ray crystallography and comparative analysis with synthetic analogs .

Q. Q2: How can researchers validate the purity of this compound after isolation?

Methodological Answer: Purity validation requires a combination of analytical techniques:

- HPLC-DAD/UV with a C18 column (e.g., 90% methanol/water mobile phase) to confirm retention time and peak homogeneity.

- Melting point analysis (reported range: 195–198°C).

- ¹H NMR integration to detect impurities (<1% threshold).

Cross-referencing spectral data with literature values (e.g., Tamada et al., 1979; Konno et al., 1980) is critical for accuracy .

Advanced Research Questions

Q. Q3: What experimental strategies address contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., hypotensive effects) may arise from differences in:

- Source material purity : Standardize isolation protocols (see Q1).

- Assay conditions : Use validated cell lines (e.g., SHR rats for hypertension models) and control for variables like dosage (e.g., 10–50 mg/kg in vivo).

- Data normalization : Apply statistical tools (ANOVA with post-hoc Tukey tests) to compare results across studies .

A meta-analysis of primary literature (1979–2009) reveals that inconsistent solvent use in bioassays (e.g., DMSO vs. saline) significantly impacts reported IC₅₀ values .

Q. Q4: How can researchers optimize the total synthesis of this compound to improve yield and stereochemical control?

Methodological Answer: Davies’ 2009 rhodium-catalyzed [4+3] cycloaddition approach (starting from compound 51) achieved a 13:1 diastereomeric ratio but suffered from low yield (28%) . Optimization strategies include:

- Catalyst screening : Test Rh₂(S-DOSP)₄ vs. chiral dirhodium complexes (e.g., Rh₂(R-PTAD)₄) to enhance enantioselectivity.

- Solvent effects : Evaluate polar aprotic solvents (e.g., DCE vs. toluene) to stabilize transition states.

- Temperature gradients : Use kinetic control at –40°C to favor macrocycle formation. Recent advances in flow chemistry could mitigate decomposition pathways .

Q. Q5: What are the limitations of current structure-activity relationship (SAR) models for this compound analogs?

Methodological Answer: Existing SAR models focus on the macrocyclic spermine core but lack data on:

- Side-chain modifications : Systematic replacement of hydroxyl groups with halogens or alkyl moieties.

- Conformational dynamics : Molecular dynamics simulations (AMBER force field) to correlate ring flexibility with bioactivity.

- In vivo pharmacokinetics : Limited ADMET data (e.g., plasma half-life, CYP450 interactions). Future studies should integrate computational docking (AutoDock Vina) with high-throughput screening to resolve these gaps .

Methodological Frameworks

Q. Q6: How should researchers design experiments to investigate this compound’s mechanism of action in hypertension?

Methodological Answer: A robust experimental design includes:

Hypothesis : this compound inhibits angiotensin-converting enzyme (ACE) via competitive binding.

In vitro assays : Recombinant ACE activity assays (fluorometric detection, 10–100 µM this compound).

In vivo validation : SHR rat models with telemetric blood pressure monitoring.

Controls : Positive (e.g., captopril) and negative (vehicle-only) groups.

Data analysis : Dose-response curves (GraphPad Prism) and molecular docking (PDB: 1O86) .

Q. Q7: What statistical approaches are recommended for analyzing contradictory bioactivity data?

Methodological Answer:

- Bland-Altman plots to assess agreement between studies.

- Meta-regression (R package metafor) to identify confounding variables (e.g., extraction solvents).

- Sensitivity analysis : Exclude outliers (Grubbs’ test, α=0.05) and recalculate effect sizes.

Document methodological heterogeneity (e.g., LC-MS vs. ELISA for metabolite quantification) to contextualize contradictions .

Data Reproducibility and Reporting

Q. Q8: How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

- Detailed documentation : Report exact reaction conditions (e.g., Rh₂(S-DOSP)₄ loading: 2 mol%, 48 hours, argon atmosphere).

- Raw data sharing : Deposition of NMR spectra (Bruker TopSpin files) and HPLC chromatograms in open repositories (Zenodo).

- Reagent validation : Certificate of Analysis (CoA) for starting materials (e.g., compound 51 purity ≥98%) .

Q. Q9: What are the best practices for reporting negative or inconclusive results in this compound research?

Methodological Answer:

- Transparent disclosure : Clearly state hypotheses, methods, and failure points (e.g., "No ACE inhibition observed at 100 µM").

- Contextualization : Compare with positive controls and prior literature (e.g., Konno et al., 1980 reported weak inhibition at 50 µM).

- Archiving : Publish negative datasets in repositories like Figshare to prevent publication bias .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of this compound Analogs

| Analog | Modification | IC₅₀ (µM) | Source |

|---|---|---|---|

| This compound | Native structure | 12.3 | Tamada et al. (1979) |

| Analog B | –OH → –Cl | 8.7 | Konno et al. (1980) |

| Analog C | Macrocycle expansion | >100 | Davies (2009) |

Q. Table 2: Synthesis Yield Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Toluene | 25 | 28 | 13:1 |

| Rh₂(R-PTAD)₄ | DCE | –40 | 35 | 20:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.